

# The Biological Activity of CZC-25146 Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: CZC-25146 hydrochloride

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**CZC-25146 hydrochloride** is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This technical guide provides a comprehensive overview of the biological activity of CZC-25146, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and experimental workflows.

### **Core Biological Activity and Potency**

CZC-25146 is a cell-permeable compound that demonstrates high potency against both wild-type LRRK2 and its pathogenic G2019S mutant, which is commonly associated with familial Parkinson's disease.[1][2][3][4] Its primary mechanism of action involves the inhibition of LRRK2 kinase activity, which has been shown to mitigate neurotoxicity in various preclinical models.[5]

### **Quantitative Potency and Efficacy**

The inhibitory activity of CZC-25146 has been quantified through in vitro kinase assays and cell-based functional assays. The following tables summarize the key potency and efficacy data.



| Target                       | Assay Type | IC50 (nM)        |
|------------------------------|------------|------------------|
| Human Wild-Type LRRK2        | Cell-free  | 4.76[1][2][4][6] |
| Human G2019S Mutant<br>LRRK2 | Cell-free  | 6.87[1][2][4][6] |

Table 1: In Vitro Inhibitory Potency of CZC-25146 against LRRK2.

| Cellular Model                             | Effect Measured                | EC50 (nM)  |
|--|--------------------------------|------------|
| Primary Rodent Neurons (with G2019S LRRK2) | Attenuation of Neuronal Injury | ~100[2][5] |

Table 2: Cellular Efficacy of CZC-25146 in a Parkinson's Disease Model.

## **Kinase Selectivity Profile**

While CZC-25146 is a potent LRRK2 inhibitor, it also exhibits activity against a small number of other kinases. Understanding this off-target profile is crucial for interpreting experimental results and predicting potential side effects.

| Off-Target Kinase |
|-------------------|
| PLK4              |
| GAK               |
| TNK1              |
| CAMKK2            |
| PIP4K2            |

Table 3: Known Off-Target Kinases of CZC-25146.[1][2][3]

### **Pharmacokinetic Properties**



Pharmacokinetic studies in mice have demonstrated that CZC-25146 possesses favorable properties for in vivo research, although its ability to cross the blood-brain barrier is limited.[5]

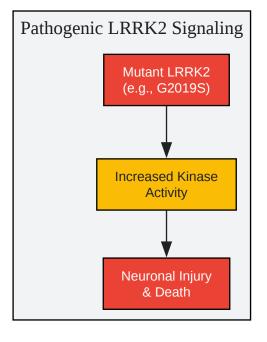
| Parameter                          | Value       | Species  |
|------------------------------------|-------------|----------|
| Volume of Distribution (Vd)        | 5.4 L/kg    | Mouse    |
| Clearance                          | 2.3 L/hr/kg | Mouse    |
| Blood-Brain Barrier<br>Penetration | 4%          | Mouse[7] |

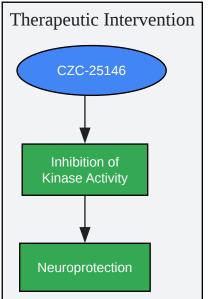
Table 4: In Vivo Pharmacokinetic Parameters of CZC-25146 in Mice.[5]

## Mechanism of Action: Neuroprotection via LRRK2 Inhibition

Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity, which is believed to contribute to neuronal damage and the pathology of Parkinson's disease. CZC-25146 exerts its neuroprotective effects by inhibiting this aberrant kinase activity.

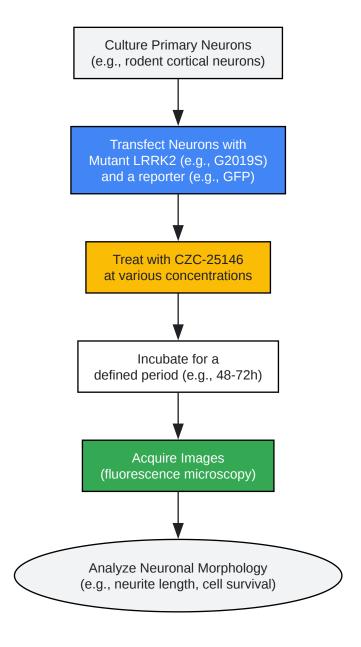












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